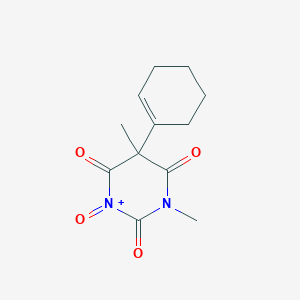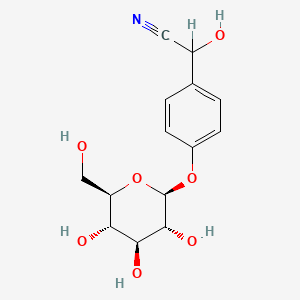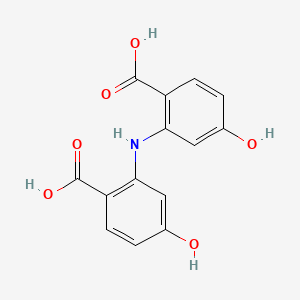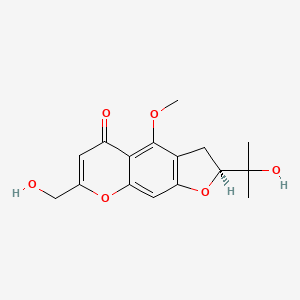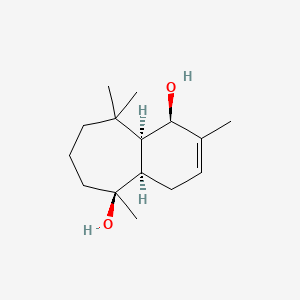
Fluorène-2-carboxaldéhyde
Vue d'ensemble
Description
Fluorene-2-carboxaldehyde (F2C) is a compound belonging to the family of heterocyclic aromatic aldehydes. It is an organic compound composed of a fluorene ring and a carboxaldehyde group. F2C is used in a variety of scientific research applications and is known for its unique biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthèse organique
Fluorène-2-carboxaldéhyde: est utilisé en synthèse organique, en particulier dans la préparation du 2-hydroxyméthyl-fluorène {svg_1}. Ce composé sert d'intermédiaire pour des transformations chimiques ultérieures, permettant la synthèse de molécules organiques complexes.
Science des matériaux
Le this compound contribue à la science des matériaux en étant un précurseur dans la synthèse des macrocycles à base de fluorène et des nanogrilles organiques {svg_2}. Ces structures sont cruciales pour le développement de matériaux avancés avec des applications potentielles en électronique et en nanotechnologie.
Chimie analytique
En chimie analytique, le this compound est impliqué dans le développement de capteurs chimiques {svg_3}. Ces capteurs peuvent détecter des substances spécifiques avec une sensibilité et une sélectivité élevées, ce qui est essentiel pour la surveillance environnementale et le diagnostic.
Science de l'environnement
Ce composé joue un rôle en science de l'environnement en faisant partie de la synthèse des chémosenseurs de fluorure {svg_4}. Ces capteurs sont conçus pour détecter les ions fluorure dans l'environnement, ce qui est essentiel pour surveiller la qualité de l'eau et prévenir la fluorose.
Science des polymères
Le this compound est utilisé en science des polymères pour créer des polymères fluorés {svg_5}. Ces polymères ont des applications diverses, notamment l'électronique flexible, le stockage d'énergie et les dispositifs optoélectroniques en raison de leurs propriétés uniques telles que la faible énergie de surface et la résistance chimique élevée.
Nanotechnologie
Dans le domaine de la nanotechnologie, le this compound est utilisé pour développer des polymères théragnostiques {svg_6}. Ce sont des polymères conçus pour la délivrance ciblée de médicaments et l'imagerie, ce qui est crucial pour faire progresser le traitement et le diagnostic du cancer.
Mécanisme D'action
Target of Action
Fluorene-2-carboxaldehyde, also known as 2-Fluorenecarboxaldehyde , is a complex organic compound The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
Fluorene-2-carboxaldehyde has been associated with the degradation of fluorene . The compound is involved in the initial attack on fluorene, yielding 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone . These intermediates then undergo further transformations in downstream biochemical pathways.
Result of Action
It is known that the compound plays a role in the degradation of fluorene . The specific molecular and cellular effects of this action are subjects of ongoing research.
Safety and Hazards
Fluorene-2-carboxaldehyde may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed . Contact with skin and eyes should be avoided, and it should not be ingested . If swallowed, immediate medical assistance should be sought .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fluorene-2-carboxaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as dioxygenases, which are involved in the degradation of aromatic compounds. These interactions often involve the oxidation of fluorene-2-carboxaldehyde, leading to the formation of various metabolites . The compound’s ability to participate in such reactions makes it a valuable tool for studying enzyme mechanisms and metabolic pathways.
Cellular Effects
Fluorene-2-carboxaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways. Additionally, fluorene-2-carboxaldehyde can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular function . These effects highlight the compound’s potential as a research tool for studying cellular responses to environmental stressors.
Molecular Mechanism
At the molecular level, fluorene-2-carboxaldehyde exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, fluorene-2-carboxaldehyde has been shown to inhibit certain dioxygenases by binding to their active sites, thereby preventing the oxidation of their substrates . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorene-2-carboxaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that fluorene-2-carboxaldehyde can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of fluorene-2-carboxaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the appropriate concentrations for experimental use and for assessing the compound’s safety profile.
Metabolic Pathways
Fluorene-2-carboxaldehyde is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. It interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into various metabolites
Transport and Distribution
Within cells and tissues, fluorene-2-carboxaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of fluorene-2-carboxaldehyde is important for elucidating its effects on cellular function and for optimizing its use in experimental settings.
Subcellular Localization
Fluorene-2-carboxaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for understanding the compound’s role in cellular processes and for designing experiments to study its effects in different cellular contexts.
Propriétés
IUPAC Name |
9H-fluorene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQGEQSXFDKAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184168 | |
| Record name | 9H-fluorene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow powder; [Acros Organics MSDS] | |
| Record name | Fluorene-2-carboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13885 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
30084-90-3 | |
| Record name | Fluorene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30084-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-2-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030084903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-fluorene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9H-FLUORENE-2-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QDR3MEU7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Fluorene-2-carboxaldehyde?
A: Fluorene-2-carboxaldehyde (C14H10O) is a polycyclic aromatic hydrocarbon derivative. Its structure consists of a fluorene moiety with an aldehyde group substituted at the 2-position. The molecule exhibits near planarity, with a dihedral angle of 4.4 (9) degrees between the fluorene ring system and the aldehyde group. []
Q2: How does the molecular structure of Fluorene-2-carboxaldehyde influence its crystal packing?
A: In the crystalline state, Fluorene-2-carboxaldehyde molecules engage in C-H...O interactions. The shortest C...O distance involves the bridging C9 atom of the fluorene ring and one of its hydrogen atoms, forming a cyclic dimer around a center of symmetry. []
Q3: Has Fluorene-2-carboxaldehyde been explored for biological applications?
A: Yes, Fluorene-2-carboxaldehyde has shown potential in developing theranostic agents for prostate cancer. Researchers have utilized it as a model drug linked to a hyperbranched polymer designed to target prostate-specific membrane antigen (PSMA). []
Q4: How is Fluorene-2-carboxaldehyde incorporated into the theranostic polymer, and what is the mechanism of drug release?
A: The drug is conjugated to the polymer via a hydrolyzable hydrazone linkage. This linkage demonstrates pH-sensitive degradation, with accelerated release observed at endosomal pH (pH = 5.5). This targeted release mechanism allows for efficient delivery of Fluorene-2-carboxaldehyde to cancer cells. []
Q5: Are there any studies on the electrochemical properties of Fluorene-2-carboxaldehyde and its derivatives?
A: Yes, Fluorene-2-carboxaldehyde has been investigated in the context of organic electronics. Researchers have studied the electrochemical properties of its derivatives, specifically β-ketoenamines and azomethines, to assess their potential applications in this field. []
Q6: What research has been conducted on the reduction of Fluorene-2-carboxaldehyde?
A: Comparative studies have explored the reduction of Fluorene-2-carboxaldehyde alongside other aromatic aldehydes like 2-naphthaldehyde and 9,9'-spirobi-(9H-fluorene)-2-carboxaldehyde in non-aqueous solvents. This research aims to understand the reactivity and reduction pathways of such compounds. []
Q7: What are the applications of Fluorene-2-carboxaldehyde in coordination chemistry?
A: Fluorene-2-carboxaldehyde serves as a precursor for synthesizing Schiff base ligands. These ligands can coordinate with metal ions like Silver(I), forming complexes with potential applications in various fields, including luminescent materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


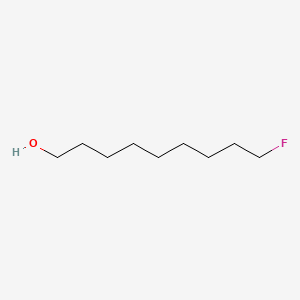
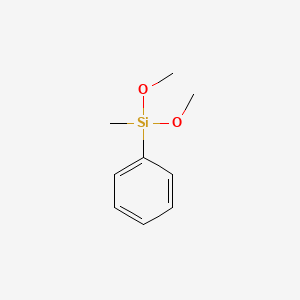
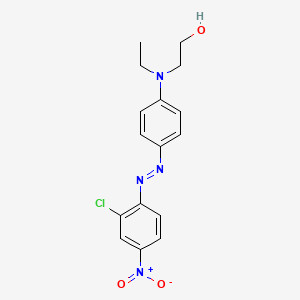
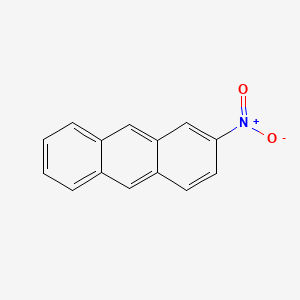

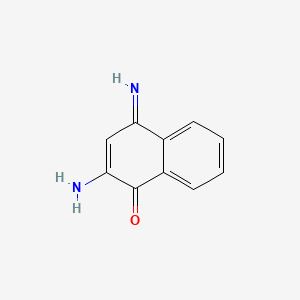
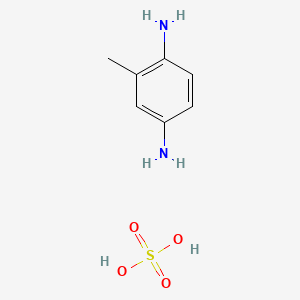
![1-Methyl-4-[4-(dimethylamino)phenyl]pyridinium](/img/structure/B1198911.png)
